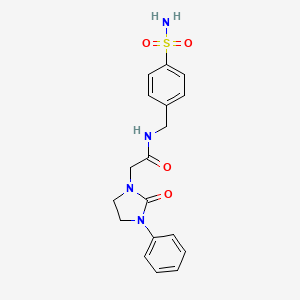![molecular formula C20H20N2S B2856863 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine CAS No. 2015178-40-0](/img/structure/B2856863.png)
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine, commonly known as TmPyP, is a heterocyclic compound with a unique structure that has gained significant attention in scientific research. TmPyP has shown promising results in various fields such as biochemistry, biophysics, and nanotechnology.
作用机制
TmPyP interacts with DNA and RNA through intercalation, which involves the insertion of the TmPyP molecule between the base pairs of DNA or RNA. This interaction leads to changes in the DNA or RNA structure, resulting in the inhibition of DNA replication and transcription. TmPyP also generates reactive oxygen species upon exposure to light, which can cause damage to cancer cells and induce cell death.
Biochemical and Physiological Effects
TmPyP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell death. TmPyP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, TmPyP has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can affect the efficacy of certain medications.
实验室实验的优点和局限性
TmPyP has several advantages for lab experiments, including its stability and solubility in water. TmPyP is also readily available and relatively inexpensive. However, TmPyP has some limitations, including its potential toxicity and the need for light exposure to generate reactive oxygen species.
未来方向
There are several future directions for TmPyP research. One direction is the development of TmPyP-based nanomaterials for drug delivery and imaging applications. Another direction is the investigation of TmPyP as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, TmPyP could be used as a tool for studying the structure and function of RNA molecules. Further research is needed to fully understand the potential applications of TmPyP in various fields.
Conclusion
In conclusion, TmPyP is a unique compound with promising applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TmPyP has the potential to contribute to the development of new technologies and therapies, and further research is needed to fully understand its potential.
合成方法
TmPyP can be synthesized through several methods, including the condensation reaction of 2-acetylthiophene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another method involves the reaction of 2-acetylthiophene and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in the presence of a strong acid. TmPyP can also be synthesized through the reaction of 2-acetylthiophene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.
科学研究应用
TmPyP has been extensively used in scientific research due to its unique properties. It has been used in the field of biophysics to study DNA and RNA structures. TmPyP has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, TmPyP has been used in nanotechnology as a fluorescent probe for the detection of various biomolecules.
属性
IUPAC Name |
4,4,5,5-tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-19(2)15-9-10-23-18(15)17(22-20(19,3)4)14-11-13-7-5-6-8-16(13)21-12-14/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYXMJVJYQZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)SC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


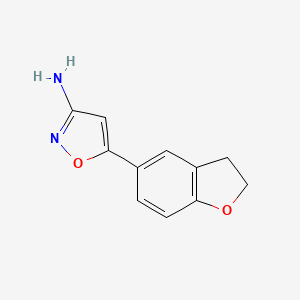
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)
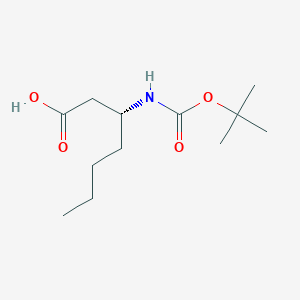
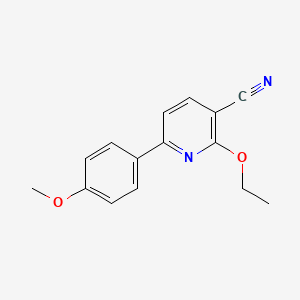

![2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2856792.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)
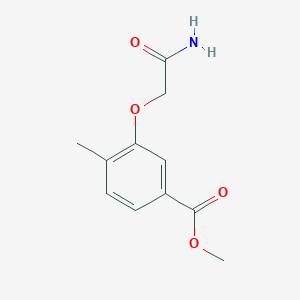

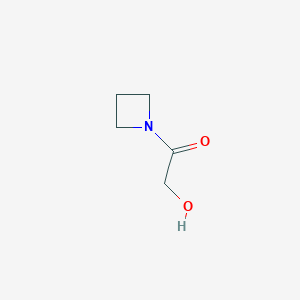
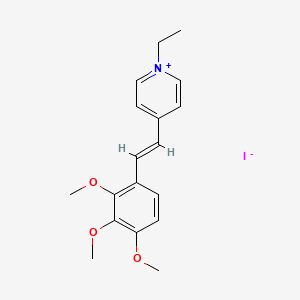
![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)
